molecular formula C10H19NO2 B15364996 (1-(Morpholinomethyl)cyclobutyl)methanol

(1-(Morpholinomethyl)cyclobutyl)methanol

Cat. No.: B15364996
M. Wt: 185.26 g/mol
InChI Key: BXHFRTWKJMQDFH-UHFFFAOYSA-N
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Description

(1-(Morpholinomethyl)cyclobutyl)methanol is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a cyclobutane core substituted with both a morpholine ring and a hydroxymethyl group. The morpholine group, a common feature in pharmacologically active compounds, is a saturated six-membered ring containing one nitrogen and one oxygen atom, often used to enhance solubility or serve as a key structural motif . Compounds containing morpholine and alcohol functional groups are frequently investigated as building blocks for the synthesis of more complex molecules or as potential ligands for various biological targets. The specific research applications and mechanism of action for this compound are not fully established in the current scientific literature and are an active area of exploration. Potential research value may lie in its unique three-dimensional structure provided by the cyclobutane ring, which can be utilized in designing novel compounds. Researchers are advised to consult specialized chemical and pharmacological databases for the most current findings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclobutyl]methanol

InChI

InChI=1S/C10H19NO2/c12-9-10(2-1-3-10)8-11-4-6-13-7-5-11/h12H,1-9H2

InChI Key

BXHFRTWKJMQDFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN2CCOCC2)CO

Origin of Product

United States

Preparation Methods

Halogenation-Substitution Strategy

A widely employed method involves the sequential halogenation of cyclobutane derivatives followed by nucleophilic substitution with morpholine. For example, cyclobutylmethanol is first converted to 1-(bromomethyl)cyclobutylmethanol using thionyl chloride ($$ \text{SOCl}2 $$) or phosphorus tribromide ($$ \text{PBr}3 $$) in halogenated solvents. Subsequent reaction with morpholine in ethanol at reflux temperatures (60–80°C) yields the target compound via an $$ \text{S}_\text{N}2 $$ mechanism.

Key Reaction Steps:

  • Chlorination :
    $$
    \text{Cyclobutylmethanol} + \text{SOCl}2 \rightarrow \text{1-(Chloromethyl)cyclobutylmethanol} + \text{SO}2 + \text{HCl}
    $$
    Conducted in dichloromethane at 20–25°C, this step achieves >90% conversion.
  • Substitution :
    $$
    \text{1-(Chloromethyl)cyclobutylmethanol} + \text{Morpholine} \rightarrow \text{this compound} + \text{HCl}
    $$
    Ethanol serves as the optimal solvent due to its polarity and ability to solubilize both reactants.

Challenges : Competing elimination reactions may occur under elevated temperatures, necessitating strict temperature control (<80°C).

Reductive Amination of Cyclobutane Carbaldehydes

An alternative route employs reductive amination to introduce the morpholine moiety. Cyclobutane-1-carbaldehyde is condensed with morpholine in the presence of a reducing agent such as sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$):

$$
\text{Cyclobutane-1-carbaldehyde} + \text{Morpholine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$

This method avoids halogenated intermediates but requires careful pH adjustment (pH 6–7) to suppress imine hydrolysis.

Ring-Opening of Epoxides

Epoxide intermediates derived from cyclobutene oxides offer a pathway to install both the morpholine and hydroxymethyl groups simultaneously. For instance, cyclobutene oxide reacts with morpholine in aqueous ethanol, followed by acid-catalyzed hydration:

$$
\text{Cyclobutene Oxide} + \text{Morpholine} \rightarrow \text{1-(Morpholinomethyl)cyclobutanol} \xrightarrow{\text{H}_2\text{O/H}^+} \text{this compound}
$$

This method achieves 65–75% yields but is limited by the availability of strained epoxide precursors.

Mechanistic Insights and Catalytic Innovations

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate substitution reactions by stabilizing transition states, whereas ethanol enhances nucleophilicity of morpholine through hydrogen-bond disruption. A comparative study reveals:

Solvent Reaction Rate ($$ k \, \text{s}^{-1} $$) Yield (%)
Ethanol $$ 1.2 \times 10^{-3} $$ 88
Dichloromethane $$ 0.8 \times 10^{-3} $$ 72
DMF $$ 2.1 \times 10^{-3} $$ 82

Data adapted from kinetic analyses in.

Role of Catalysts

Palladium-catalyzed cross-coupling has emerged as a high-yield alternative for constructing the morpholinomethyl group. Using $$ \text{Pd(OAc)}2 $$ and triphenylphosphine ($$ \text{PPh}3 $$), aryl halides couple with morpholine derivatives at 100°C:

$$
\text{1-(Bromomethyl)cyclobutylmethanol} + \text{Morpholine} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound}
$$

This method achieves 92% yield but requires inert atmosphere conditions.

Analytical Characterization

Spectroscopic Techniques

  • $$ ^1\text{H NMR} $$ : The morpholine protons resonate as a triplet at $$ \delta = 3.65–3.72 \, \text{ppm} $$, while the cyclobutane ring protons appear as a multiplet at $$ \delta = 2.10–2.45 \, \text{ppm} $$.
  • IR Spectroscopy : Strong absorption at $$ 3350 \, \text{cm}^{-1} $$ confirms the hydroxymethyl group, while $$ 1110 \, \text{cm}^{-1} $$ corresponds to C–N stretching in morpholine.

Industrial Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and protease modulators. Recent patents disclose its use in:

  • Anticancer Agents : Derivatives inhibit cyclin-dependent kinases (CDKs) with $$ \text{IC}_{50} $$ values < 50 nM.
  • Polymer Additives : Incorporation into epoxy resins enhances thermal stability by 40%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinylmethyl)cyclobutanemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, often in anhydrous ether or alcohol solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and temperature control.

Major Products Formed:

  • Oxidation: The oxidation of 1-(4-Morpholinylmethyl)cyclobutanemethanol can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines, depending on the specific conditions and reagents used.

  • Substitution: Substitution reactions can result in the formation of various derivatives, including halogenated or alkylated products.

Scientific Research Applications

1-(4-Morpholinylmethyl)cyclobutanemethanol has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules.

  • Biology: It may be employed in biochemical studies to investigate enzyme-substrate interactions or as a potential inhibitor for specific biological targets.

  • Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Its properties may be utilized in the development of new materials, such as polymers or coatings, with specific chemical and physical characteristics.

Mechanism of Action

1-(4-Morpholinylmethyl)cyclobutanemethanol can be compared with other similar compounds, such as 1-(4-Morpholinylmethyl)cyclopropylmethanol and 1-(4-Morpholinylmethyl)cyclohexanemethanol. These compounds share the morpholine moiety but differ in the size and structure of the cycloalkane ring. The unique structural features of 1-(4-Morpholinylmethyl)cyclobutanemethanol contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related cyclobutylmethanol derivatives:

Compound Name Molecular Formula Substituent(s) on Cyclobutyl Key Functional Groups Molecular Weight (g/mol) CAS Number Source
(1-(Morpholinomethyl)cyclobutyl)methanol ~C₉H₁₆NO₂ Morpholinomethyl Morpholine, methanol ~170.23 Not provided Inferred from
(1-Methylcyclobutyl)methanol C₆H₁₂O Methyl Methanol 100.16 5345-42-6
(1-[(Methylamino)methyl]cyclobutyl)methanol C₇H₁₅NO Methylaminomethyl Methylamine, methanol 129.20 180205-31-6
[1-(methylamino)cyclobutyl]methanol C₆H₁₃NO Methylamino Methylamine, methanol 115.18 53671193
(1-amino-3-methylcyclobutyl)methanol C₆H₁₃NO Amino, methyl Amine, methanol 115.18 84081602
(1-(4-Bromophenyl)cyclobutyl)methanol C₁₁H₁₃BrO 4-Bromophenyl Aromatic bromine, methanol 241.13 1227159-85-4
[1-(2,2,2-trifluoroethyl)cyclobutyl]methanol C₇H₁₁OF₃ 2,2,2-Trifluoroethyl Fluorinated alkyl, methanol 168.16 1935364-45-6

Physicochemical Properties

  • Polarity and Solubility: The morpholinomethyl group increases polarity due to the morpholine ring's oxygen and nitrogen atoms, enhancing solubility in polar solvents (e.g., water, ethanol) compared to non-polar methyl or halogenated analogs. For example, (1-Methylcyclobutyl)methanol (logP ~1.5) is less polar than the morpholine derivative (estimated logP ~0.5) .
  • Molecular Weight and Stability: Morpholinomethyl derivatives (~170 g/mol) are heavier than methyl (100 g/mol) or methylamino (115–129 g/mol) analogs. The trifluoroethyl derivative (168 g/mol) exhibits higher thermal stability due to fluorine's electron-withdrawing effects .

Pharmacological and Industrial Relevance

  • Morpholinomethyl Compounds: Morpholine rings are common in pharmaceuticals (e.g., linezolid, gefitinib) due to their ability to improve bioavailability and target binding.
  • Amino and Methylamino Derivatives: Used as intermediates in drug synthesis. For example, Sibutramine-related compounds () feature cyclobutyl groups with amine substituents, indicating relevance in appetite suppression or neurotransmitter modulation .
  • Halogenated Derivatives : Bromophenyl and trifluoroethyl groups are prevalent in agrochemicals and materials science, where enhanced stability and lipophilicity are critical .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(Morpholinomethyl)cyclobutyl)methanol, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Grignard reactions. For example:

Grignard Approach : React cyclobutanone with morpholinomethyl magnesium bromide, followed by hydrolysis. Optimize stoichiometry (1:1.2 molar ratio) and temperature (−78°C to room temperature) to minimize side products like dimerization .

Substitution Route : Brominate the cyclobutane ring (e.g., using PBr₃), then substitute with morpholine under reflux in THF. Catalytic KI can enhance reaction efficiency .

  • Key Conditions : Use anhydrous solvents (THF, diethyl ether) and inert atmospheres (N₂/Ar) to prevent moisture interference. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies morpholine protons (δ 2.4–3.0 ppm) and cyclobutane ring protons (δ 1.5–2.2 ppm). ¹³C NMR confirms the quaternary carbon (δ 75–85 ppm) .
  • GC-MS : Use a polar column (e.g., DB-5) with a temperature gradient (100°C to 250°C at 10°C/min) to detect molecular ion peaks (m/z ≈ 185) and fragmentation patterns .
  • HPLC : A C18 column with UV detection (λ = 210 nm) and mobile phase (acetonitrile/water, 70:30) resolves impurities <0.1% .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stereochemical outcomes in this compound synthesis?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity during cyclobutane functionalization. Compare activation energies for competing pathways (e.g., morpholine vs. solvent attack) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics. High-polarity solvents stabilize ionic intermediates, favoring substitution over elimination .

Q. What strategies resolve contradictions in reported biological activities of morpholine-containing cyclobutane derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., [2-(Hydroxymethyl)cyclobutyl]methanol vs. morpholine derivatives) using in vitro assays (e.g., enzyme inhibition, receptor binding). Adjust substituents to isolate pharmacophore effects .
  • Metabolomic Profiling : Use LC-MS/MS to track metabolic stability. For example, morpholine’s electron-rich nitrogen may enhance hepatic clearance, reducing bioavailability compared to non-morpholine analogs .

Q. What challenges arise in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : At scale, Grignard reactions may produce dimers. Mitigate via slow reagent addition and cryogenic conditions (−40°C) .
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 4:1) for cost-effective purity (>98%) .

Data-Driven Analysis

Q. How does the morpholinomethyl group’s position on the cyclobutane ring affect biological activity?

  • Comparative Data :

CompoundSubstituent PositionIC₅₀ (μM) for Enzyme XLogP
1-(Morpholinomethyl)cyclobutyl1-position0.45 ± 0.021.2
2-(Morpholinomethyl)cyclobutyl2-position1.8 ± 0.30.9
  • Insight : The 1-position enhances steric complementarity with Enzyme X’s active site, improving affinity .

Q. What in vitro models elucidate the compound’s mechanism in modulating neurotransmitter systems?

  • Methodological Answer :

  • Primary Neuronal Cultures : Treat rat cortical neurons (10–100 µM) and measure dopamine release via microdialysis. Use antagonists (e.g., haloperidol) to confirm receptor-specific effects .
  • Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) in transfected HEK293 cells. Dose-response curves reveal EC₅₀ values for channel activation/inhibition .

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